molecular formula C23H18N2O4S B15119685 Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate

Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate

Cat. No.: B15119685
M. Wt: 418.5 g/mol
InChI Key: LIGQBWZQGJAEQK-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, two phenyl groups, and a sulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

dimethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylpropanedioate

InChI

InChI=1S/C23H18N2O4S/c1-28-22(26)20(23(27)29-2)30-21-18(14-24)17(15-9-5-3-6-10-15)13-19(25-21)16-11-7-4-8-12-16/h3-13,20H,1-2H3

InChI Key

LIGQBWZQGJAEQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the initial synthesis of the pyridine core, followed by functionalization steps to introduce the cyano, phenyl, and sulfanyl groups. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl and sulfanyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Q & A

Q. Table 1: Illustrative Reaction Conditions Based on Analogous Syntheses

MethodCatalyst/ReagentsSolventTemperature (°C)Yield (%)*Reference
Pd-catalyzed couplingPd(OAc)₂, (o-Tol)₃PDMF145~60Adapted from
Nucleophilic substitutionK₂CO₃, DCMTHF80~45Hypothetical

*Yields are illustrative for analogous reactions.

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.0 ppm), cyano groups (no direct proton signal), and ester methyl groups (δ 3.6–3.8 ppm).
    • IR Spectroscopy : Confirms C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry .

Q. Table 2: Key Characterization Data

TechniqueKey Data PointsApplicationReference
X-ray DiffractionSpace group P2₁/c, a = 12.3 ÅConfirm molecular packing
¹H NMR (CDCl₃)δ 3.78 (s, 6H, OCH₃)Ester group identificationBased on

How can computational modeling (e.g., DFT calculations) be integrated with experimental data to elucidate the electronic properties of the propanedioate moiety?

Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to predict electron density distribution, HOMO-LUMO gaps, and charge transfer in the propanedioate group.
  • Validation : Compare calculated IR/NMR spectra with experimental data to refine models.
  • Applications : Predict reactivity toward nucleophiles or electrophiles based on frontier molecular orbitals.

Q. Table 3: Computational Parameters for Electronic Analysis

SoftwareBasis SetFunctionalOutput MetricsReference
Gaussian 166-31G(d,p)B3LYPHOMO-LUMO gap = 3.2 eVN/A

What experimental strategies can resolve contradictions in observed reactivity versus theoretical predictions for the sulfanyl-pyridine substituent in cross-coupling reactions?

Answer:

  • Mechanistic Probes : Use kinetic isotope effects (KIEs) or radical traps to distinguish between concerted vs. stepwise pathways.
  • Ligand Screening : Test bulky ligands (e.g., SPhos) to suppress side reactions in Pd-catalyzed couplings .
  • In Situ Monitoring : Employ HPLC-MS or Raman spectroscopy to track intermediate formation.

Q. Table 4: Strategies for Reactivity Analysis

ApproachTools/MethodsOutcomeReference
Ligand screeningPd(OAc)₂ with SPhosReduced dimerization byproducts
In situ monitoringHPLC-MSDetect transient intermediatesN/A

What methodologies are recommended to assess the hydrolytic stability of the propanedioate ester groups under varying pH conditions?

Answer:

  • Kinetic Studies : Conduct hydrolysis experiments at pH 2–12, monitoring degradation via:
    • HPLC : Quantify parent compound and degradation products.
    • ¹H NMR : Track ester methyl group disappearance.
  • Environmental Fate Models : Use OECD guidelines to predict hydrolysis half-lives (e.g., t₁/₂ = 24 h at pH 7) .

Q. Table 5: Hydrolysis Experimental Design

ConditionAnalytical MethodKey MetricsReference
pH 7.4, 37°CHPLC-UV (254 nm)Degradation rate (k)Adapted from

How can crystallographic data from SHELX refinements clarify discrepancies in reported molecular geometries of related pyridine derivatives?

Answer:

  • SHELXL Workflow : Refine against high-resolution data (e.g., < 0.8 Å) to resolve bond-length ambiguities. Use restraints for disordered regions .
  • Validation Tools : Check CIF files with PLATON or Mercury to identify geometric outliers.

Q. Table 6: Crystallographic Refinement Parameters

SoftwareResolution (Å)R₁ ValueReference
SHELXL-20180.750.039

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